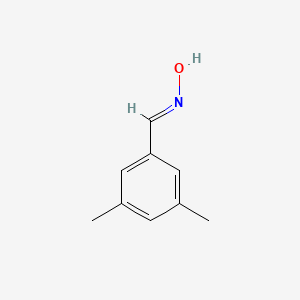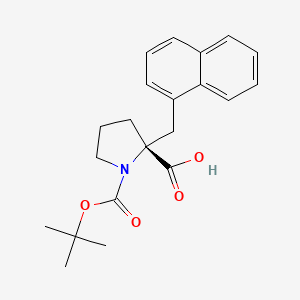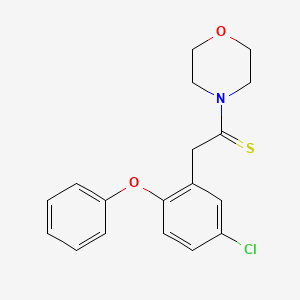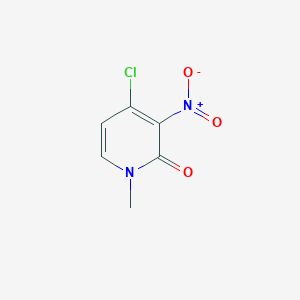
3,5-Dimethylbenzaldehyde oxime
Overview
Description
3,5-Dimethylbenzaldehyde oxime is a derivative of 3,5-Dimethylbenzaldehyde . Oximes are compounds that are formed by the reaction of aldehydes or ketones with hydroxylamine .
Chemical Reactions Analysis
The formation of oximes involves the reaction of an aldehyde or ketone with hydroxylamine . In this reaction, the nitrogen acts as a nucleophile, reacting with the partially positive carbon of the carbonyl group . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethylbenzaldehyde include a molecular weight of 134.1751 , a refractive index of 1.538 , a boiling point of 232 °C , and a density of 0.998 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : 3,5-Dimethylbenzaldehyde oxime serves as a precursor in the synthesis of various chemical compounds. For example, it has been used in the synthesis of novel diaryl- and arylnitrofuroxans, showcasing its versatility in chemical reactions (Epishina, Ovchinnikov, & Makhova, 1997).
- Catalysis and Reaction Mechanics : In a study on the oxidation of 2,4,6-Trimethylphenol with molecular oxygen, 3,5-dimethyl-4-hydroxybenzaldehyde was synthesized using a copper(II) chloride-oxime catalyst, demonstrating the application of oximes in catalysis and reaction mechanisms (ShimizuMasao et al., 2006).
Biomedical and Biochemical Applications
- Bioconjugation in Vaccine Development : Oxime chemistry, which includes compounds like this compound, has been applied in the bioconjugation of proteins and polysaccharides for vaccine development. This chemistry aids in the efficient synthesis of conjugate vaccines without the need for reduction, exemplifying its utility in biomedical research (Lees, Sen, & López-Acosta, 2006).
Industrial and Environmental Applications
- Extraction Processes : Research has investigated the use of 2-Hydroxy-5-alkylbenzaldehyde oximes, closely related to this compound, in the extraction of copper from acidic sulfate solutions. This highlights the potential application of oxime derivatives in metal extraction and environmental remediation processes (Stepniak-Biniakiewicz & Szymanowski, 1981).
Advanced Materials and Synthesis
- Synthesis of Spin Probes : this compound derivatives have been used in the synthesis of pH-sensitive spin probes. These probes are essential in the study of various chemical and biological systems, indicating the compound's relevance in advanced material science (Kirilyuk et al., 2003).
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethylbenzaldehyde oxime is the carbonyl group in aldehydes and ketones . The carbonyl group plays a crucial role in various biochemical reactions, and its modification can significantly alter the function and properties of the parent compound .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition. In this process, the nitrogen atom in the oxime acts as a nucleophile and attacks the electrophilic carbon atom in the carbonyl group . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone .
Biochemical Pathways
The formation of oximes from aldehydes and ketones is a key step in several biochemical pathways. These pathways involve the transformation of carbonyl compounds into different functional groups, which can have various downstream effects, such as altering the reactivity or solubility of the parent compound .
Pharmacokinetics
The properties of oximes in general suggest that they may have good bioavailability due to their polarity and ability to form hydrogen bonds .
Result of Action
The formation of an oxime from 3,5-Dimethylbenzaldehyde results in a compound with different chemical properties. The oxime group can increase the polarity and reactivity of the parent compound, potentially leading to changes in its biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the nucleophilic addition process, as the presence of protons can catalyze the reaction . Additionally, the temperature and solvent can also impact the reaction rate and the stability of the oxime .
Safety and Hazards
3,5-Dimethylbenzaldehyde is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
(NE)-N-[(3,5-dimethylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)6-10-11/h3-6,11H,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVOVGWUSRNAMC-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)/C=N/O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(Chloroacetyl)amino]-4-methoxybenzoic acid](/img/structure/B3038048.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B3038049.png)

![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)

![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/structure/B3038056.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)